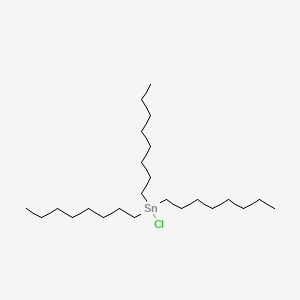

Trioctyltin chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65479. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro(trioctyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H17.ClH.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNGJXAXOJDJKO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029657 | |

| Record name | Stannane, chlorotrioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-76-0 | |

| Record name | Trioctyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2587-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctyltin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, chlorotrioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, chlorotrioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrioctylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLTIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176VII0B0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Trioctyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyltin chloride (TOTC) is an organotin compound with the chemical formula (C₈H₁₇)₃SnCl. As a member of the organotin family, it finds applications in various industrial processes, including as a stabilizer for PVC and as a catalyst.[1] Its chemical behavior is characterized by the presence of three octyl chains and a reactive tin-chlorine bond. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and reactivity, with a focus on providing detailed experimental methodologies and clear data presentation for the scientific community.

Physicochemical Properties

This compound is a colorless to yellowish, oily liquid at room temperature.[2] It is generally insoluble in water but soluble in many organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2587-76-0 | [3][4] |

| Molecular Formula | C₂₄H₅₁ClSn | [3][4] |

| Molecular Weight | 493.82 g/mol | [3][4] |

| Appearance | Colorless to yellowish oil | [2] |

| Boiling Point | 193-198 °C at 0.1 Torr | [2] |

| Density | 1.04 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.482 | [2] |

| Flash Point | 100 °C | [2] |

| Solubility | Soluble in chloroform, readily soluble in organic solvents; almost insoluble in water. | [2] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of organotin halides. The most common approaches involve the reaction of a Grignard reagent with tin tetrachloride or the direct reaction of metallic tin with octyl chloride.[5][6]

Synthesis via Grignard Reaction

This method involves the preparation of octylmagnesium chloride, a Grignard reagent, which then reacts with tin tetrachloride in a controlled manner.

Caption: Synthesis of this compound via the Grignard Reaction.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of octyl chloride in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Tin Tetrachloride: Cool the Grignard reagent to 0 °C. In a separate flask, prepare a solution of tin tetrachloride in anhydrous toluene. Slowly add the tin tetrachloride solution to the Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C. The molar ratio of Grignard reagent to tin tetrachloride should be approximately 3:1 to favor the formation of the trialkylated product.[6]

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[7]

Direct Synthesis

This method involves the direct reaction of metallic tin with an excess of octyl chloride at elevated temperatures, often in the presence of a catalyst.[8]

Caption: Direct Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a high-temperature reactor equipped with a mechanical stirrer and a reflux condenser, place powdered tin, an excess of octyl chloride, and a catalytic amount of an initiator such as iodine or phosphorus trichloride.[8]

-

Reaction: Heat the mixture to a high temperature (typically 160-200 °C) with vigorous stirring. The reaction time can vary from several hours to a full day depending on the scale and catalyst used.

-

Purification: After the reaction is complete, cool the mixture and filter it to remove any unreacted tin. The excess octyl chloride is removed by distillation. The resulting mixture of octyltin chlorides is then purified by fractional vacuum distillation to isolate the this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 0.88 | Triplet | -CH₃ |

| ~ 1.2-1.4 | Multiplet | -CH₂- (internal) | |

| ~ 1.5-1.7 | Multiplet | Sn-CH₂-CH₂ - | |

| ~ 1.0-1.2 | Multiplet | Sn-CH₂ - | |

| ¹³C | ~ 14 | - | -CH₃ |

| ~ 22-32 | - | -CH₂- (internal) | |

| ~ 10-15 | - | Sn-CH₂ - |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is usually set from 0 to 200 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound, particularly the C-H bonds of the octyl chains and the Sn-C and Sn-Cl bonds.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850 - 2960 |

| CH₂ bend | ~1465 |

| CH₃ bend | ~1375 |

| Sn-C stretch | 500 - 600 |

| Sn-Cl stretch | 300 - 400 |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: As this compound is an oily liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique used for organotin compounds.[12]

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for tin. The molecular ion peak ([M]⁺) may be observed, but fragmentation is common. Key fragments would likely result from the loss of the chlorine atom, octyl chains, and subsequent alkyl fragments. The [M-Cl]⁺ fragment is often a prominent peak in the mass spectra of organotin chlorides.[12]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. A dilute solution in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Chemical Reactivity

The chemical reactivity of this compound is dominated by the polar Sn-Cl bond. The tin atom acts as a Lewis acid, making the compound susceptible to nucleophilic attack.[5]

Hydrolysis

Organotin halides can undergo hydrolysis in the presence of water, although this compound is reported to be stable under neutral conditions.[2] In the presence of a base or under more forcing conditions, hydrolysis can occur to form trioctyltin hydroxide or bis(trioctyltin) oxide.[13]

Caption: Hydrolysis Pathway of this compound.

Experimental Protocol for Hydrolysis:

-

Reaction: Dissolve this compound in a suitable organic solvent (e.g., ethanol or THF). Add an aqueous solution of a base, such as sodium hydroxide, dropwise with stirring.

-

Monitoring: The reaction can be monitored by TLC or GC to observe the disappearance of the starting material.

-

Isolation: After the reaction is complete, the product can be extracted into an organic solvent, washed with water to remove any remaining base, and dried. The solvent is then removed to yield the trioctyltin hydroxide or oxide.

Reaction with Nucleophiles

The chloride ligand can be readily displaced by a variety of nucleophiles, making this compound a useful precursor for the synthesis of other trioctyltin derivatives.[1]

Caption: General Nucleophilic Substitution Reaction of this compound.

Examples of Nucleophilic Substitution Reactions:

-

Reaction with Alkoxides (e.g., NaOR'): Forms trioctyltin alkoxides, (C₈H₁₇)₃SnOR'.

-

Reaction with Carboxylates (e.g., R'COONa): Yields trioctyltin carboxylates, (C₈H₁₇)₃SnOC(O)R'.[14]

-

Reaction with Thiolates (e.g., NaSR'): Produces trioctyltin thiolates, (C₈H₁₇)₃SnSR'.[1]

General Experimental Protocol for Nucleophilic Substitution:

-

Reaction Setup: In a flask, dissolve this compound in an appropriate solvent (e.g., THF, toluene).

-

Addition of Nucleophile: Add a solution or suspension of the sodium or potassium salt of the desired nucleophile to the this compound solution with stirring. The reaction is often carried out at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, the salt byproduct (e.g., NaCl) is typically removed by filtration. The solvent is then evaporated from the filtrate to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Conclusion

This compound is a versatile organotin compound with well-defined chemical properties. Its synthesis is achievable through standard organometallic routes, and its structure can be reliably characterized by common spectroscopic methods. The reactivity of the Sn-Cl bond allows for its use as a precursor in the synthesis of a wide range of other trioctyltin derivatives. This guide provides the foundational chemical knowledge and experimental guidance necessary for researchers and professionals working with this compound.

References

- 1. gelest.com [gelest.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C24H51ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2587-76-0 | FT146360 | Biosynth [biosynth.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 7. PHENYLTIN TRICHLORIDE(1124-19-2) 1H NMR spectrum [chemicalbook.com]

- 8. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]

- 9. Tributyltin chloride(1461-22-9) 1H NMR spectrum [chemicalbook.com]

- 10. TRIMETHYLTIN CHLORIDE(1066-45-1) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Stannane, tributylchloro- [webbook.nist.gov]

- 13. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 14. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

An In-depth Technical Guide to the Synthesis and Characterization of Trioctyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trioctyltin chloride, an organotin compound with applications in various fields of research and development. This document details the primary synthetic methodologies, experimental protocols, and analytical characterization techniques for this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Below is a summary of its key chemical and physical properties.

| Property | Value |

| Chemical Name | Chloro(trioctyl)stannane |

| CAS Number | 2587-76-0 |

| Molecular Formula | C₂₄H₅₁ClSn |

| Molecular Weight | 493.82 g/mol [1] |

| Exact Mass | 494.2701 Da[2][3][4] |

| Density | 1.04 g/mL at 20 °C |

| Boiling Point | 193-198 °C at 0.1 Torr[5] |

| Purity (typical) | ≥98%[1] |

Synthesis of this compound

There are two primary and effective methods for the synthesis of this compound: the Grignard reaction and the Kocheshkov redistribution reaction.

Grignard Reaction Synthesis

The Grignard reaction is a versatile method for forming carbon-tin bonds. In this synthesis, an octylmagnesium halide Grignard reagent is reacted with tin(IV) chloride.

Reaction:

3 CH₃(CH₂)₇MgBr + SnCl₄ → [CH₃(CH₂)₇]₃SnCl + 3 MgBrCl

Materials:

-

Magnesium turnings

-

Iodine (for initiation)

-

1-Bromooctane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous benzene or toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place magnesium turnings under a nitrogen atmosphere.

-

Add a small crystal of iodine and a few milliliters of a solution of 1-bromooctane in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction begins (as indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

-

Reaction with Tin(IV) Chloride:

-

In a separate, larger flask, prepare a solution of tin(IV) chloride in anhydrous benzene or toluene, and cool it in an ice bath.

-

Slowly add the prepared Grignard reagent to the tin(IV) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. A 3:1 molar ratio of the Grignard reagent to tin tetrachloride should be targeted.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Kocheshkov Redistribution Reaction

The Kocheshkov redistribution reaction is an efficient method for the preparation of organotin halides by reacting a tetraorganotin compound with a tin(IV) halide. To favor the formation of this compound, a 3:1 molar ratio of tetraoctyltin to tin(IV) chloride is used.

Reaction:

3 [CH₃(CH₂)₇]₄Sn + SnCl₄ → 4 [CH₃(CH₂)₇]₃SnCl

Materials:

-

Tetraoctyltin

-

Tin(IV) chloride (SnCl₄)

Procedure:

-

Reaction Setup:

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine tetraoctyltin and tin(IV) chloride in a 3:1 molar ratio. The reaction is typically performed neat (without solvent).

-

Optionally, a catalyst such as an onium salt can be added to increase the reaction rate. Platinum(II) or palladium(II) phosphine complexes have also been shown to be effective catalysts for similar reactions.[6]

-

-

Reaction Conditions:

-

Heat the reaction mixture to 150-200 °C with constant stirring.

-

Maintain the temperature for several hours until the reaction is complete. The reaction progress can be monitored by Gas Chromatography (GC).

-

-

Purification:

-

After cooling, the product, this compound, can be purified by vacuum distillation.

-

Synthesis and Characterization Workflow Diagrams

Below are diagrams illustrating the synthesis and characterization workflows for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS 2587-76-0 | LGC Standards [lgcstandards.com]

- 3. This compound | CAS 2587-76-0 | LGC Standards [lgcstandards.com]

- 4. This compound | C24H51ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Molecular structure and formula of Trioctyltin chloride

An In-depth Technical Guide to Trioctyltin Chloride

Introduction

This compound, an organotin compound, is a subject of significant interest within various scientific and industrial fields. Organotin compounds, characterized by the presence of at least one tin-carbon bond, are utilized in a range of applications, including as stabilizers for PVC, catalysts in organic synthesis, and as biocides.[1][2] This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It also details experimental protocols for its synthesis and analysis, catering to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is comprised of a central tin atom covalently bonded to three octyl chains and one chlorine atom. The long alkyl chains confer significant lipophilicity to the molecule.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₂₄H₅₁ClSn | [3][4][5] |

| Molecular Weight | 493.82 g/mol | [3][4][6] |

| IUPAC Name | chloro(trioctyl)stannane | [3][7] |

| CAS Number | 2587-76-0 | [3][4][5][6][7][8] |

| Canonical SMILES | CCCCCCCC--INVALID-LINK--(CCCCCCCC)Cl | [3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. It is a colorless, oily liquid under standard conditions.[6][8]

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

| Boiling Point | 193-198 °C | at 0.1 Torr | [6][8] |

| Density | 1.04 g/mL | at 20 °C | [6][8] |

| Refractive Index | 1.482 | n20/D | [6][8] |

| Flash Point | 100 °C | [6][8] | |

| Solubility | Sparingly soluble in Chloroform | [6][8][9] | |

| Form | Oil | [6][8] | |

| Color | Colourless | [6][8] |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of trioctyltin acetate with hydrogen chloride.[9]

Protocol:

-

Dissolve trioctyltin acetate in n-heptane.

-

Introduce hydrogen chloride into the solution.

-

Maintain the reaction at 20 °C for 30 minutes.

-

The reaction is expected to proceed with a high yield, reported to be around 99.0%.[9]

-

The product, this compound, can then be isolated and purified using standard techniques such as distillation under reduced pressure.

Analytical Methods

The determination of this compound, particularly in environmental and biological samples, often requires sensitive and specific analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly employed methods.[2][10][11]

1. Gas Chromatography-Mass Spectrometry (GC-MS) based method for Organotin Compounds

This method is adapted from established protocols for the analysis of various organotin compounds.[2][12]

a. Sample Preparation and Extraction (Simulated Gastric Digestion for Toy Materials): [12]

-

Simulate gastric digestion of the sample material according to relevant standards (e.g., EN71-3).

-

Take a 5 mL aliquot of the migration solution and place it in a 22-mL glass tube.

-

Add 0.1 mL of an internal standard solution (e.g., Tributyl-d27-tin chloride).

-

Add 5 mL of acetate buffer solution to adjust the pH to 4.7.

-

Add 0.5 mL of 2% sodium tetraethylborate (derivatizing agent) and 2 mL of hexane.

-

Vortex the mixture for 30 minutes.

-

Allow the phases to separate.

-

The upper hexane layer containing the ethylated derivatives of the organotins is collected for GC-MS analysis.

b. GC-MS Analysis:

-

Instrumentation: Agilent 5977A GC/MSD or similar.[12]

-

Injection: 1 µL of the hexane extract is injected.

-

Separation: A capillary column suitable for organometallic compounds is used.

-

Detection: Mass spectrometry is used for the detection and quantification of the ethylated Trioctyltin.

2. Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry (µLC-ES-ITMS) - EPA Method 8323 (Adapted)

This method is designed for the determination of organotins as the cation in aqueous and biological samples.[10]

a. Sample Preparation (Water Samples):

-

Acidify a 2-liter water sample with 12 N hydrochloric acid.

-

Extract the acidified water sample using a solid-phase extraction (SPE) disc.

-

Elute the organotins from the SPE disc with an appropriate solvent.

b. µLC-ES-ITMS Analysis:

-

Instrumentation: A micro-liquid chromatograph coupled to an electrospray ion trap mass spectrometer.

-

Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and acetic acid, with the addition of a complexing agent like tropolone.[10]

-

Separation: A gradient elution program on a reversed-phase column is used to separate the organotin compounds.

-

Detection: The electrospray source generates ions of the Trioctyltin cation, which are then detected and quantified by the ion trap mass spectrometer.

Visualizations

The following diagram illustrates a general workflow for the analysis of this compound in an environmental water sample.

Caption: Analytical workflow for this compound.

References

- 1. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]

- 2. bcp-instruments.com [bcp-instruments.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C24H51ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2587-76-0 [chemicalbook.com]

- 7. This compound | CAS 2587-76-0 | LGC Standards [lgcstandards.com]

- 8. This compound CAS#: 2587-76-0 [m.chemicalbook.com]

- 9. Trioctylstannanylium;chloride|lookchem [lookchem.com]

- 10. epa.gov [epa.gov]

- 11. pjoes.com [pjoes.com]

- 12. agilent.com [agilent.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Trioctyltin Chloride: Identifiers, Properties, and Biological Interactions

This technical guide provides a comprehensive overview of this compound, an organotin compound of interest in various research fields. This document details its chemical identifiers, physicochemical properties, and known biological interactions, with a focus on its effects on cellular signaling pathways. Furthermore, it includes detailed experimental protocols for its analysis and for studying its toxicological effects, aiming to equip researchers with the necessary information for their work with this compound.

Chemical and Physical Properties

This compound is a trialkyltin compound characterized by the presence of three octyl chains and one chlorine atom covalently bonded to a central tin atom. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2587-76-0 | [1][2][3] |

| Molecular Formula | C24H51ClSn | [1][3] |

| Molecular Weight | 493.82 g/mol | [1][3] |

| IUPAC Name | Chloro(trioctyl)stannane | [1][4] |

| Synonyms | Chlorotrioctylstannane, Tri-n-octyltin chloride, Trioctylchlorostannane | [4][5][6] |

| EC Number | 219-969-8 | [1][4] |

| PubChem CID | 75757 | [4] |

| InChI Key | MCNGJXAXOJDJKO-UHFFFAOYSA-M | [1][4] |

| Canonical SMILES | CCCCCCCC--INVALID-LINK--(CCCCCCCC)Cl | [1][4] |

| Physical Form | Oil | [7] |

| Color | Colorless | [7] |

| Boiling Point | 193-198 °C at 0.1 Torr | [7] |

| Density | 1.04 g/mL at 20 °C | [7] |

| Solubility | Sparingly soluble in Chloroform | [7] |

| Oral LD50 (rat) | >4000 mg/kg | [8] |

Biological Activity and Signaling Pathways

Organotin compounds are known to exert a range of biological effects, often acting as endocrine disruptors. While research on this compound is less extensive than for its shorter-chain analogues like tributyltin (TBT), the available data suggests that it shares similar mechanisms of action, primarily through the activation of nuclear receptors.

Activation of PPARγ/RXR Signaling Pathway

A key mechanism of action for several organotin compounds is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) heterodimer.[1][2][3] This interaction is significant as PPARγ is a master regulator of adipogenesis (fat cell differentiation).[4] Organotins, including tributyltin, have been shown to bind to and activate both PPARγ and RXRα.[2] The activation of the RXR-PPARγ heterodimer by organotins can occur at nanomolar concentrations.[3] This signaling pathway is considered a crucial element in the endocrine-disrupting effects of these compounds.[1][3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Organotin Compounds

Due to the low volatility of organotin chlorides, a derivatization step is essential for their analysis by GC-MS. The following is a generalized protocol for the determination of organotin compounds in environmental samples.

1. Sample Extraction:

-

For solid samples (sediment, soil), extract with a suitable solvent mixture, such as toluene-methanol or diethyl ether-hexane, often containing a chelating agent like tropolone to improve the extraction efficiency of more polar organotins.[9][10]

-

For liquid samples (water), liquid-liquid extraction with a non-polar solvent like hexane is commonly used.[5]

2. Derivatization (Ethylation):

-

The most common derivatization method is ethylation using sodium tetraethylborate (NaBEt4).[5][11][12]

-

To the extracted sample, add a solution of NaBEt4 (typically 1-2% in water or a dilute base) and shake vigorously.[9][12] This reaction replaces the chloride atom with an ethyl group, forming a more volatile tetra-substituted organotin compound.

3. Clean-up:

-

The derivatized extract may require a clean-up step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with silica gel or florisil cartridges.[10]

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as one coated with 5% biphenyl and 95% dimethylpolysiloxane, is suitable for separating the derivatized organotins.[11]

-

Injector: Use a splitless injection mode for trace analysis.[11]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).[9]

-

-

Mass Spectrometer (MS) Conditions:

In Vitro Apoptosis Assay

This protocol is adapted from studies on tributyltin-induced apoptosis and can be used to assess the cytotoxic effects of this compound on a cellular level.[6]

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 human hepatoma cells or SH-SY5Y neuroblastoma cells) in the appropriate medium and conditions until they reach 70-80% confluency.[6][13]

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

On the day of the experiment, dilute the stock solution in a serum-free culture medium to the desired final concentrations.

-

Remove the culture medium from the cells, wash with Phosphate-Buffered Saline (PBS), and add the medium containing this compound.

-

Incubate the cells for various time points (e.g., 6, 12, 24 hours).

2. Assessment of Apoptosis:

-

DNA Fragmentation Assay:

-

After treatment, harvest the cells and extract the genomic DNA using a commercial kit.

-

Run the extracted DNA on an agarose gel. The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.[6]

-

-

Caspase-3 Activity Assay:

-

After treatment, lyse the cells and collect the lysate.

-

Use a commercial colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's instructions.

-

An increase in the signal indicates the activation of caspase-3, a key executioner caspase in apoptosis.[6]

-

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate safety precautions.[8][14] this compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4] It is also harmful to aquatic life with long-lasting effects.[4] When handling this compound, it is essential to wear personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is an organotin compound with significant biological activity, primarily through its interaction with the PPARγ/RXR signaling pathway. Its analysis requires specialized techniques such as GC-MS with a derivatization step. The provided protocols offer a starting point for researchers investigating the properties and biological effects of this compound. Given its toxicity, appropriate safety measures must be strictly followed when handling this compound.

References

- 1. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organotins Are Potent Activators of PPARγ and Adipocyte Differentiation in Bone Marrow Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotin compounds promote adipocyte differentiation as agonists of the peroxisome proliferator-activated receptor gamma/retinoid X receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. benchchem.com [benchchem.com]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C24H51ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development of Organotin Compounds Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide charts the course of organotin compound research, from early discoveries to their widespread industrial application and the subsequent understanding of their toxicological and environmental impact. It provides a comprehensive overview of the key scientific milestones, synthetic methodologies, and evolving applications that have shaped this significant field of organometallic chemistry.

A Century and a Half of Organotin Chemistry: A Historical Overview

The journey of organotin chemistry began in the mid-19th century, with early synthetic discoveries laying the groundwork for future innovations. The field saw a surge of interest in the 20th century, driven by the discovery of their utility in a vast array of industrial applications. However, this was later tempered by the growing awareness of the significant environmental and health risks posed by certain organotin compounds.

The initial discovery is credited to Edward Frankland, who in 1849 synthesized diethyltin diiodide.[1][2][3] Shortly after, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy, a publication often considered the true beginning of organotin chemistry.[1][3][4] For nearly a century, research remained largely academic. By 1935, several hundred publications had appeared, with notable contributions from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.[1][4][5]

The 1940s and 1950s marked a turning point with the discovery of practical applications, most notably as stabilizers for polyvinyl chloride (PVC).[1][3][6][7] This discovery, along with their use as agrochemicals, biocides, and wood preservatives, led to a significant revival in organotin research.[1][4] The pioneering work of van der Kerk and his colleagues in the Netherlands was instrumental during this period of rapid expansion.[1][4] The 1960s saw further fundamental discoveries, including the realization that the tin atom in organotin compounds could have a coordination number greater than four.[1][4]

The widespread use of tributyltin (TBT) in antifouling paints for ships, which began in the 1960s, led to significant environmental contamination.[8] By the 1980s, scientific evidence mounted, demonstrating the severe negative impacts of TBT on marine ecosystems, including growth abnormalities in oysters and mussels.[1] This led to increased scrutiny and eventual regulation and banning of certain organotin compounds for specific applications.[9]

The Evolution of Synthetic Methodologies

The synthesis of organotin compounds has evolved significantly since the 19th century, with the development of more efficient and scalable methods.

Early Synthetic Approaches

Frankland's Direct Synthesis (1849): The first synthesis of an organotin compound, diethyltin diiodide, was achieved by the direct reaction of ethyl iodide with metallic tin.[3][10]

Löwig's Method (1852): This involved the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[1][3][4]

The Advent of Modern Synthetic Techniques

The discovery of Grignard reagents in the early 20th century revolutionized organometallic chemistry and provided a much more versatile route to organotin compounds.

Grignard Reaction: The reaction of a Grignard reagent (RMgX) with tin halides, such as tin tetrachloride (SnCl4), became a classic and widely used method for creating tin-carbon bonds.[2] This method is particularly useful for producing tetraorganotin compounds.[2]

Wurtz Reaction: A Wurtz-like coupling of alkyl sodium compounds with tin halides also yields tetraorganotin compounds.[2][11] This method involves treating two alkyl halides with sodium metal.[12]

Kocheshkov Redistribution Reaction: Symmetrical tetraorganotin compounds can be converted to mixed alkyltin halides through redistribution reactions with tin halides.[2]

Industrial Scale Synthesis: On an industrial scale, the alkylation of tin tetrachloride with organoaluminium compounds is often preferred due to cost-effectiveness and the ability to control the degree of alkylation.[1][4]

A Timeline of Applications

The applications of organotin compounds are diverse, ranging from polymer stabilization to biocides and catalysts in organic synthesis.

| Decade | Key Applications |

| 1940s | Polyvinyl chloride (PVC) stabilizers.[1][6][7] |

| 1950s | Agricultural biocides (fungicides), wood preservatives.[1][4] |

| 1960s | Antifouling agents in marine paints (Tributyltin - TBT), catalysts for polyurethane foams and silicones.[13][14] |

| 1970s | Continued expansion in PVC stabilization and biocidal applications. The Stille reaction, a palladium-catalyzed cross-coupling reaction using organotin reagents, was first reported in 1977, becoming a vital tool in organic synthesis. |

| 1980s-Present | Increasing use in specialized applications such as catalysts and in materials science.[15] Research into medicinal properties, including potential anticancer and antimicrobial agents, has also gained traction.[14][15][16] |

Toxicity and Environmental Impact: A Growing Concern

While the industrial utility of organotin compounds is undeniable, their toxicity and environmental persistence have been a major focus of research and regulation since the latter half of the 20th century.

Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are particularly toxic.[2] TBT, once widely used as an antifouling agent, was found to be extremely harmful to non-target marine organisms.[1] It causes imposex, a condition where female sea snails develop male sex organs, leading to reproductive failure and population decline.[13] The high toxicity of TBT and its degradation products, dibutyltin (DBT) and monobutyltin (MBT), led to their persistence in marine sediments for many years.[17]

Human exposure to organotins can occur through the consumption of contaminated seafood, and they have been detected in human tissues.[13][18] These compounds are known endocrine disruptors, immunotoxicants, and potential carcinogens.[13] The growing body of evidence on their adverse effects prompted international agreements to restrict and ban the use of TBT in antifouling paints, a significant step in mitigating their environmental impact.[9]

Experimental Protocols

Synthesis of Tetraethyltin via Grignard Reaction

This protocol is based on the classic method for forming tetraorganotin compounds.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Tin tetrachloride (SnCl4)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

Procedure:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine (as an initiator).

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. The mixture is refluxed until most of the magnesium has reacted to form the Grignard reagent, ethylmagnesium bromide (CH3CH2MgBr).

-

The Grignard reagent solution is cooled, and a solution of tin tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the resulting crude tetraethyltin is purified by fractional distillation under reduced pressure.

Reaction: 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr[2]

Synthesis of Tetrabutyltin via Wurtz Reaction

This protocol describes the synthesis of a tetraorganotin compound using a Wurtz coupling reaction.[11]

Materials:

-

Sodium metal

-

Anhydrous toluene

-

Butyl chloride

-

Tin tetrachloride (SnCl4)

Procedure:

-

A dispersion of sodium metal in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

The sodium dispersion is heated to the reflux temperature of toluene.

-

A mixture of butyl chloride and tin tetrachloride is added dropwise to the vigorously stirred, refluxing sodium dispersion.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the reaction goes to completion.

-

The mixture is cooled, and the excess sodium is destroyed by the careful addition of ethanol.

-

Water is then added to dissolve the sodium chloride formed during the reaction.

-

The organic layer is separated, washed with water, and dried over anhydrous calcium chloride.

-

The toluene is removed by distillation, and the crude tetrabutyltin is purified by vacuum distillation.

Visualizations

Caption: A timeline of the historical development of organotin compounds research.

Caption: Workflow for the synthesis of tetraorganotin compounds via the Grignard reaction.

Caption: Workflow for the synthesis of tetraorganotin compounds via the Wurtz reaction.

Caption: Logical relationship between applications of organotins and their environmental impact.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. proquest.com [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rjpbcs.com [rjpbcs.com]

- 11. scite.ai [scite.ai]

- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Trioctyltin Chloride

This guide provides a detailed overview of the core physical properties of Trioctyltin chloride, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work with this organotin compound. This document outlines the established values for these properties and describes the experimental methodologies for their determination.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear and concise reference.

| Physical Property | Value | Conditions |

| Boiling Point | 193-198 °C | at 0.1 Torr |

| 469.2 ± 28.0 °C | at 760 mmHg | |

| Density | 1.04 g/mL | at 20 °C |

Experimental Protocols

The determination of the physical properties of chemical compounds such as this compound requires standardized and precise experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for measuring the boiling point, particularly under vacuum, and the density of liquids.

1. Determination of Boiling Point Under Reduced Pressure (Vacuum Distillation Method)

Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is the preferred method to determine its boiling point without thermal decomposition.[1][2] This procedure is analogous to a simple distillation but conducted at a reduced pressure.[3]

Apparatus:

-

A round-bottom flask (distilling flask)

-

A heating mantle

-

A Claisen adapter

-

A thermometer

-

A condenser

-

A receiving flask

-

A vacuum source (e.g., vacuum pump)

-

A manometer to measure the pressure

-

Boiling chips or a magnetic stirrer

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[3]

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser. This ensures an accurate reading of the vapor temperature.[3]

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The sample is then heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume. This method is outlined in standard procedures like those from ASTM and OECD.[4][5][6][7][8][9][10][11][12]

Apparatus:

-

A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

An analytical balance

-

A constant-temperature water bath

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant-temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely by removing any excess liquid that has expanded through the capillary in the stopper.

-

The exterior of the pycnometer is carefully dried and it is weighed again.

-

The weight of the this compound sample is determined by subtracting the weight of the empty pycnometer from the weight of the filled pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Boiling Point Determination under Vacuum.

References

- 1. youtube.com [youtube.com]

- 2. How Would Vacuum Affect The Boiling Point Of A Compound? Lower Boiling Points For Safer, More Efficient Processing - Kintek Solution [kindle-tech.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ASTM D854 - Specific Gravity of Soil Solids by Water Pycnometer [appliedtesting.com]

- 5. kashanu.ac.ir [kashanu.ac.ir]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. intertekinform.com [intertekinform.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 11. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 12. acri.gov.tw [acri.gov.tw]

Spectroscopic Characterization of Trioctyltin Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Trioctyltin chloride (CAS No. 2587-76-0), also known as chloro(trioctyl)stannane. The information presented herein is essential for the identification, characterization, and quality control of this organotin compound in research and development settings. This document outlines typical spectroscopic data (NMR, IR, and MS), detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on characteristic spectroscopic values for analogous organotin compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) / ppm (Predicted) | Description |

| ¹H | CDCl₃ | ~0.9 (t) | Terminal methyl protons (-CH₃) of the octyl chains. |

| ~1.2-1.4 (m) | Methylene protons (-CH₂-) of the octyl chains. | ||

| ~1.5-1.7 (m) | Methylene protons beta to the tin atom (Sn-CH₂-CH₂ -). | ||

| ~1.0-1.2 (t) | Methylene protons alpha to the tin atom (Sn-CH₂ -). | ||

| ¹³C | CDCl₃ | ~14 | Terminal methyl carbon (-CH₃). |

| ~22-32 | Methylene carbons (-CH₂-) of the octyl chains. | ||

| ~27 | Methylene carbon beta to the tin atom (Sn-CH₂-CH₂ -). | ||

| ~15 | Methylene carbon alpha to the tin atom (Sn-CH₂ -). | ||

| ¹¹⁹Sn | CDCl₃ | +150 to +170 | The chemical shift is sensitive to the solvent and concentration. |

Note: The predicted chemical shifts are based on known values for similar trialkyltin halides. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Frequency (cm⁻¹) (Predicted) | Intensity |

| C-H stretch (alkyl) | 2955-2850 | Strong |

| C-H bend (methylene) | 1465 | Medium |

| C-H bend (methyl) | 1375 | Medium |

| Sn-C stretch | 600-500 | Medium-Strong |

| Sn-Cl stretch | ~330 | Strong |

Note: The predicted frequencies are based on typical values for long-chain alkyltin compounds.

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z (Predicted) | Description |

| [M]+ | 494.27 | Molecular ion (for ¹²⁰Sn, ³⁵Cl) |

| [M-Cl]+ | 459.33 | Loss of chlorine atom |

| [M-C₈H₁₇]+ | 381.18 | Loss of an octyl radical |

| [Sn(C₈H₁₇)₂Cl]+ | 381.18 | Dioctyltin chloride cation |

| [SnC₈H₁₇]+ | 233.09 | Octyltin cation |

Note: The m/z values are predicted for the most abundant isotopes. The full mass spectrum will show a characteristic isotopic pattern for tin. Predicted values are sourced from PubChem[1].

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable non-reactive compound) can be added.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Temperature: 298 K.

¹¹⁹Sn NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: A wide spectral window (e.g., -400 to 400 ppm) may be necessary initially to locate the signal.

-

Acquisition Time: 0.5-1 second.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 256-1024.

-

Temperature: 298 K.

-

Reference: Tetramethyltin (SnMe₄) is a common external reference for ¹¹⁹Sn NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of neat this compound (which is a liquid at room temperature) directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct infusion source. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

GC-MS Sample Preparation and Analysis:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-600.

-

ESI-MS Sample Preparation and Analysis:

-

Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a solvent mixture compatible with ESI (e.g., methanol/water with a small amount of formic acid for positive ion mode).

-

Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Conditions (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 100-800.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Trioctyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with detailed mechanistic studies specifically on Trioctyltin chloride (TOTC) is limited. Much of the current understanding of its mechanism of action is extrapolated from studies on other organotin compounds, particularly those with shorter alkyl chains like tributyltin (TBT) and trimethyltin (TMT). This guide synthesizes the available information on TOTC and presents the broader mechanisms of organotin toxicity for context.

Executive Summary

This compound (TOTC) is an organotin compound characterized by the presence of three octyl chains attached to a tin atom. Unlike its shorter-chain counterparts, such as tributyltin and trimethyltin, TOTC exhibits significantly lower toxicity.[1][2] Its primary mechanism of action is believed to be consistent with other organotins, involving the induction of neurotoxicity and immunotoxicity.[3][4] The core mechanisms associated with organotin compounds include the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of intracellular calcium homeostasis. However, the potency of TOTC in triggering these effects is considerably lower than that of other more toxic organotins. This document provides a comprehensive overview of the known toxicological profile of TOTC, alongside the generalized mechanisms of action for organotin compounds, supported by relevant experimental data and protocols.

Toxicological Profile of this compound

Acute Toxicity

TOTC exhibits low acute toxicity, particularly when compared to other trialkyltin compounds. The oral LD50 in rats is notably high, indicating a lower immediate risk upon ingestion.

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Rat | Oral | >4000 | [2] |

| Dimethyltin dichloride | Rat | Oral | 74 - 237 | [2] |

| Tributyltin chloride | Rat | Oral | 122 - 349 | [2] |

| Dibutyltin oxide | Rat | Oral | 487 - 520 | [2] |

Immunotoxicity

Studies on the immunotoxicity of a series of trialkyltin compounds have shown that TOTC is significantly less immunotoxic than its shorter-chain analogues. In a 2-week feeding study in male rats, while tripropyltin and tributyltin chlorides caused significant, dose-related reductions in thymus weight, this compound was found to be ineffective at the doses tested.[1]

General Mechanisms of Action of Organotin Compounds

The following mechanisms have been primarily elucidated for organotin compounds other than TOTC, but are thought to be relevant to its mode of action, albeit at a lower potency.

Induction of Apoptosis

Organotin compounds are known to induce apoptosis, or programmed cell death, in various cell types. This is a key mechanism contributing to their immunotoxic and neurotoxic effects. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of ROS is a common mechanism of toxicity for many xenobiotics, including organotins. ROS can damage cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis. Studies on trimethyltin have shown dose-dependent increases in ROS formation in retinal cells.[5]

Disruption of Intracellular Calcium Homeostasis

Organotin compounds can disrupt intracellular calcium signaling, a critical process for numerous cellular functions, including neurotransmission and cell survival. Studies on tributyltin have demonstrated its ability to release calcium from intracellular stores.[6] Trimethyltin has been shown to elevate intracellular calcium levels in spiral ganglion cells by increasing uptake from the extracellular space and releasing it from intracellular stores.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

-

Target cell line (e.g., human jurkat T-cells, SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

This compound (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Conclusion

This compound is an organotin compound with a demonstrably lower toxicity profile compared to its more well-studied, shorter-chain counterparts. While it is presumed to share the general organotin mechanisms of action—including the induction of apoptosis, generation of reactive oxygen species, and disruption of calcium signaling—its potency in these areas is likely attenuated. The lack of specific, quantitative data for TOTC underscores the need for further research to fully elucidate its mechanism of action and to confirm the extent to which the toxicological paradigms of other organotins apply. The experimental protocols provided in this guide offer a framework for conducting such investigations, which are crucial for a comprehensive risk assessment of this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 3. This compound | C24H51ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. toxno.com.au [toxno.com.au]

- 5. Trimethyltin chloride induces reactive oxygen species-mediated apoptosis in retinal cells during zebrafish eye development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of tributyltin chloride on the release of calcium ion from intracellular calcium stores in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevation of intracellular calcium levels in spiral ganglion cells by trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Organotin Halides

Abstract

This technical guide provides a comprehensive overview of the foundational studies in the synthesis of organotin halides, tailored for researchers, scientists, and professionals in the field of drug development. Organotin compounds, from their initial discovery, have played a significant role in organic synthesis and materials science. This document delves into the seminal, early methodologies for the preparation of organotin halides, presenting detailed experimental protocols, quantitative data, and a comparative analysis of these pioneering techniques. The core synthetic routes, including the Direct Synthesis, Grignard reactions, and the Kocheshkov redistribution, are examined in detail to provide a thorough understanding of their historical context and practical application.

Introduction

The field of organotin chemistry originated in the mid-19th century with the work of Edward Frankland. In 1849, he reported the first synthesis of an organotin compound, diethyltin diiodide, marking the inception of a rich and diverse area of organometallic chemistry.[1][2] The subsequent decades saw the development of several key synthetic methodologies that have become the bedrock of modern organotin chemistry. These early studies are not merely of historical interest; they provide fundamental insights into the reactivity of organometallic compounds and the principles of chemical synthesis. This guide aims to provide a detailed technical examination of these early methods for preparing organotin halides of the general formula RnSnX(4-n), where R is an alkyl or aryl group, X is a halogen, and n = 1, 2, or 3.

Foundational Synthetic Methodologies

The early synthesis of organotin halides was characterized by a few groundbreaking methods that are still relevant today. These can be broadly categorized as direct methods, where the organotin halide is formed in a single step, and indirect methods that involve the synthesis of a tetraorganotin precursor followed by a redistribution reaction.

The Direct Synthesis (Frankland's Method)

The first reported synthesis of an organotin compound was achieved by Sir Edward Frankland in 1849 through the direct reaction of an alkyl halide with metallic tin.[1] This method, in its original form, involved heating iodoethane with tin at elevated temperatures.[3]

General Reaction: Sn + 2 RX → R2SnX2

This direct route is most efficient for the synthesis of dialkyltin diiodides. The reactivity of the alkyl halide follows the order RI > RBr > RCl. For less reactive alkyl bromides and chlorides, the use of catalysts is often necessary to achieve reasonable yields. Early studies identified several effective catalysts, including copper, silver, gold, and zinc.[4]

Synthesis via Grignard Reagents

Following the discovery of the Grignard reagent by Victor Grignard in 1900, its application in organometallic synthesis rapidly expanded.[5] By 1903, Pope and Peachey had demonstrated the utility of Grignard reagents for the synthesis of tetraalkyl- and tetraaryltin compounds from tin tetrachloride.[6] These tetraorganotins serve as crucial precursors for the synthesis of organotin halides through redistribution reactions.

General Reaction (Tetraorganotin Synthesis): SnCl4 + 4 RMgX → R4Sn + 4 MgClX

The Grignard method is highly versatile and allows for the synthesis of a wide variety of symmetrical tetraorganotin compounds.

The Kocheshkov Redistribution Reaction

A pivotal advancement in the synthesis of organotin halides was the development of the redistribution (or comproportionation) reaction, extensively studied by K. A. Kocheshkov.[1][7] This method allows for the controlled synthesis of tri-, di-, and mono-organotin halides by reacting a tetraorganotin compound with a tin tetrahalide in specific stoichiometric ratios. The reaction is typically carried out by heating the reactants together.

General Reactions:

-

3 R4Sn + SnX4 → 4 R3SnX

-

R4Sn + SnX4 → 2 R2SnX2

-

R4Sn + 3 SnX4 → 4 RSnX3

This method provides a versatile route to organotin halides with a precise number of organic substituents, starting from the tetraorganotin precursors synthesized via the Grignard or other methods.

Other Early Synthetic Approaches

A variation of the Wurtz reaction was also employed in the early synthesis of tetraorganotins, which could then be used in the Kocheshkov redistribution. This method involves the reaction of an alkyl halide, sodium, and tin tetrachloride.[2]

General Reaction: SnCl4 + 4 RCl + 8 Na → R4Sn + 8 NaCl

In 1852, Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[7][8]

In 1904, Pfeiffer and Heller described the synthesis of monoalkyltin triiodides by the direct reaction of an alkyl iodide with tin(II) iodide.[4]

General Reaction: SnI2 + RI → RSnI3

Experimental Protocols

The following sections provide detailed experimental procedures derived from early literature for the key synthetic methods.

Direct Synthesis of Dimethyltin Dichloride (Catalyzed)

This procedure is adapted from early studies on the direct synthesis of organotin chlorides using a copper catalyst.[4]

Reactants:

-

Tin powder

-

Copper powder (10% by weight of tin)

-

Methyl chloride gas

Procedure:

-

A reaction vessel is charged with 1400 g of tin powder and 130 g of copper powder.

-

The mixture is heated to 305°C under an atmosphere of methyl chloride.

-

To initiate the reaction, the temperature is raised to 370°C and then reduced to 315°C after 1.5 hours.

-

Methyl chloride gas is introduced at a rate of 30 cc/min.

-

Crystals of dimethyltin dichloride begin to form within approximately 12 minutes.

-